N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a benzamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines . The reaction conditions typically include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds via C–C bond cleavage and cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting Sterol 14-alpha demethylase (CYP51) . This inhibition disrupts the cell membrane integrity, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine ring with a benzamide moiety
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzamide |
InChI |
InChI=1S/C17H17N3O/c1-13-5-7-14(8-6-13)17(21)18-10-9-15-12-20-11-3-2-4-16(20)19-15/h2-8,11-12H,9-10H2,1H3,(H,18,21) |
InChI Key |
XHFPLIHVGWVICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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